molecular formula C16H15BrO B7999527 2-Allylphenyl-(4-bromobenzyl)ether

2-Allylphenyl-(4-bromobenzyl)ether

Cat. No.: B7999527
M. Wt: 303.19 g/mol
InChI Key: SABQRYIYPAPJOF-UHFFFAOYSA-N
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Description

2-Allylphenyl-(4-bromobenzyl)ether is an organic compound with the molecular formula C16H15BrO It is a brominated ether derivative, characterized by the presence of an allyl group attached to the phenyl ring and a bromobenzyl group attached to the ether oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allylphenyl-(4-bromobenzyl)ether typically involves the reaction of 2-allylphenol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Allylphenol+4-Bromobenzyl bromideK2CO3,SolventThis compound\text{2-Allylphenol} + \text{4-Bromobenzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Solvent}} \text{this compound} 2-Allylphenol+4-Bromobenzyl bromideK2​CO3​,Solvent​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Allylphenyl-(4-bromobenzyl)ether can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl ether.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Phenyl ethers.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-Allylphenyl-(4-bromobenzyl)ether has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme-catalyzed reactions involving ether cleavage.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers or resins, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Allylphenyl-(4-bromobenzyl)ether depends on the specific application and the target molecule

    Enzyme Inhibition: The bromobenzyl group can bind to the active site of enzymes, inhibiting their activity.

    Receptor Binding: The allyl group can interact with specific receptors, modulating their function.

    Radical Formation: The compound can undergo radical reactions, leading to the formation of reactive intermediates that can affect biological processes.

Comparison with Similar Compounds

2-Allylphenyl-(4-bromobenzyl)ether can be compared with other similar compounds, such as:

    2-Allylphenyl-(4-chlorobenzyl)ether: Similar structure but with a chlorine atom instead of bromine.

    2-Allylphenyl-(4-fluorobenzyl)ether: Similar structure but with a fluorine atom instead of bromine.

    2-Allylphenyl-(4-methylbenzyl)ether: Similar structure but with a methyl group instead of bromine.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

1-bromo-4-[(2-prop-2-enylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-2-5-14-6-3-4-7-16(14)18-12-13-8-10-15(17)11-9-13/h2-4,6-11H,1,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABQRYIYPAPJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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